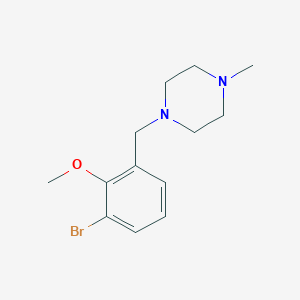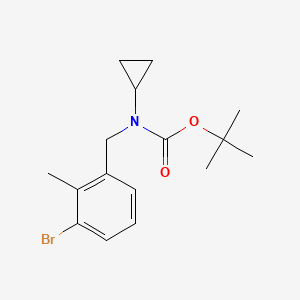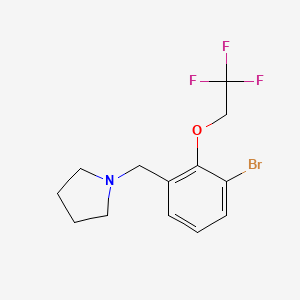
1-(3-Bromo-2-methoxybenzyl)-4-methylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromo-2-methoxybenzyl)-4-methylpiperazine is an organic compound that features a piperazine ring substituted with a 3-bromo-2-methoxybenzyl group and a methyl group
準備方法
Synthetic Routes and Reaction Conditions: 1-(3-Bromo-2-methoxybenzyl)-4-methylpiperazine can be synthesized through a multi-step process involving the following key steps:
Bromination: The starting material, 2-methoxybenzyl alcohol, undergoes bromination to form 3-bromo-2-methoxybenzyl bromide.
Nucleophilic Substitution: The bromide is then reacted with 4-methylpiperazine in the presence of a base such as potassium carbonate to yield the target compound.
Industrial Production Methods:
化学反応の分析
Types of Reactions: 1-(3-Bromo-2-methoxybenzyl)-4-methylpiperazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group or reduced to a methyl group.
Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Oxidation Products: Conversion to hydroxyl derivatives.
Reduction Products: Formation of demethylated compounds.
科学的研究の応用
1-(3-Bromo-2-methoxybenzyl)-4-methylpiperazine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of central nervous system (CNS) agents.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its interactions with various biological targets, including receptors and enzymes.
作用機序
The mechanism by which 1-(3-Bromo-2-methoxybenzyl)-4-methylpiperazine exerts its effects involves its interaction with molecular targets such as receptors in the CNS. The bromine and methoxy groups play crucial roles in binding affinity and selectivity, influencing the compound’s pharmacological profile.
類似化合物との比較
1-(3-Chloro-2-methoxybenzyl)-4-methylpiperazine: Similar structure but with a chlorine atom instead of bromine.
1-(3-Bromo-2-hydroxybenzyl)-4-methylpiperazine: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness: 1-(3-Bromo-2-methoxybenzyl)-4-methylpiperazine is unique due to the specific combination of the bromine and methoxy substituents, which confer distinct electronic and steric properties, affecting its reactivity and biological activity.
This compound’s unique structure and reactivity make it a valuable subject of study in various fields of chemistry and biology, offering potential for the development of new therapeutic agents and synthetic methodologies.
特性
IUPAC Name |
1-[(3-bromo-2-methoxyphenyl)methyl]-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O/c1-15-6-8-16(9-7-15)10-11-4-3-5-12(14)13(11)17-2/h3-5H,6-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVMGYAFIIRKOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C(=CC=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














